(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
The compound “(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione” is a complex organic molecule that features a unique combination of functional groups and stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the oxazolo[4,5-f]isoindole core, introduction of the chlorophenyl and trifluoromethylphenyl groups, and the establishment of the correct stereochemistry. Common synthetic methods may include:
Cyclization reactions: to form the oxazolo[4,5-f]isoindole core.
Substitution reactions: to introduce the chlorophenyl and trifluoromethylphenyl groups.
Chiral resolution: or to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of:
Catalysts: to enhance reaction rates and selectivity.
Flow chemistry: techniques to improve scalability and safety.
Green chemistry: principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: As a precursor for the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of this compound depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modifying cellular processes: Affecting gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione: A similar compound with slight variations in functional groups or stereochemistry.
Other oxazolo[4,5-f]isoindole derivatives: Compounds with different substituents on the oxazolo[4,5-f]isoindole core.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H16ClF3N2O3 |
---|---|
Molecular Weight |
460.8 g/mol |
IUPAC Name |
(1R,2R,6R,7R,8R,12S)-5-(4-chlorophenyl)-10-[3-(trifluoromethyl)phenyl]-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C23H16ClF3N2O3/c24-12-6-4-10(5-7-12)19-18-14-9-15(20(18)32-28-19)17-16(14)21(30)29(22(17)31)13-3-1-2-11(8-13)23(25,26)27/h1-8,14-18,20H,9H2/t14-,15+,16+,17-,18+,20+/m0/s1 |
InChI Key |
KVVIZKPKKJIITL-PYCASWLRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F |
Canonical SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=C(C=C5)Cl)C(=O)N(C3=O)C6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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